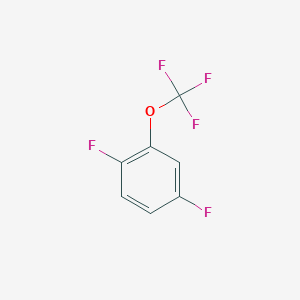

1,4-Difluoro-2-(trifluoromethoxy)benzene

描述

属性

IUPAC Name |

1,4-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTQMRBXUGQONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with trifluoromethanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反应分析

Types of Reactions

1,4-Difluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the trifluoromethoxy group can lead to the formation of difluoromethoxy derivatives.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and transition metal catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Various substituted benzene derivatives.

Oxidation: Benzoic acids and related compounds.

Reduction: Difluoromethoxy derivatives.

科学研究应用

Pharmaceutical Applications

1,4-Difluoro-2-(trifluoromethoxy)benzene and its derivatives have garnered attention for their potential in drug development. The compound is noted for its role as a pharmacological reference compound due to its structural features that enhance biological activity.

Key Findings:

- A study demonstrated that compounds containing trifluoromethoxy groups exhibited potent inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis, with IC50 values comparable to standard inhibitors like kojic acid .

- The synthesis of derivatives with varying substituents has shown promise in targeting specific biological pathways, making them candidates for further pharmaceutical exploration .

Agrochemical Applications

The compound's unique electronic properties due to the trifluoromethoxy group make it suitable for developing herbicides and pesticides.

Case Studies:

- Research indicated that triazole derivatives containing trifluoromethoxybenzene groups exhibited significant phytotoxic effects on various plant species. For instance, one derivative caused nearly 90% inhibition of shoot development in Cucumis sativus at low concentrations (10^-6 mol L^-1) .

- The effectiveness of these compounds suggests their potential utility in selective herbicides aimed at controlling specific weed species while preserving crop health .

Material Science Applications

In materials science, this compound is explored for its role in liquid crystal materials and electronic chemicals.

Applications:

- The compound is utilized in the synthesis of liquid crystals due to its ability to modify the thermal and optical properties of the resulting materials. This is crucial for developing advanced display technologies .

- Its incorporation into electronic chemicals enhances the performance characteristics of devices, particularly those requiring high thermal stability and chemical resistance.

作用机制

The mechanism of action of 1,4-difluoro-2-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives with Trifluoromethoxy Groups

1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0) and 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Structural Differences : Replace fluorine atoms with bromine at the 1-position and retain the trifluoromethoxy group.

- Physical Properties :

- Applications : Primarily used as intermediates in pharmaceuticals and agrochemicals. Bromine’s higher atomic weight and polarizability enhance reactivity in substitution reactions compared to fluorine.

Methylsulfonyl-Substituted Analog

1,4-Difluoro-2-(methylsulfonyl)benzene (CAS: 236739-03-0)

- Structural Differences : Replaces the trifluoromethoxy group with a methylsulfonyl (-SO₂CH₃) group.

- Properties :

- Applications : Likely used in medicinal chemistry for sulfonamide-based drug development.

Agrochemical-Related Trifluoromethoxy Compounds

Examples from pesticide chemistry (e.g., oxyfluorfen and nitrofluorfen ) :

- Structural Differences : Incorporate nitro groups and chlorinated or propenyl chains.

- Functional Impact : Trifluoromethoxy groups in agrochemicals improve metabolic stability and lipophilicity, aiding in herbicidal activity.

- Comparison : Unlike this compound, these compounds are optimized for bioactivity rather than synthetic versatility.

Key Research Findings

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in this compound reduces electron density at the benzene ring, making it less reactive toward electrophilic substitution compared to methylsulfonyl or brominated analogs.

- Thermal Stability : Brominated analogs exhibit higher thermal stability (e.g., bp >150°C) than fluorinated derivatives, which may degrade under similar conditions .

- Commercial Viability : Discontinuation of this compound suggests challenges in scalability or cost-effectiveness relative to brominated or sulfonated variants .

生物活性

1,4-Difluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields due to its unique biochemical properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms and a trifluoromethoxy group. This structure enhances its lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and other biomolecules, thereby modulating enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways. For instance, it has been shown to engage in Diels-Alder reactions, which are pivotal in synthesizing complex organic molecules.

- Cellular Effects : It influences cellular processes such as growth, differentiation, and apoptosis by interacting with cell signaling pathways and gene expression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of specific enzymes involved in metabolic pathways | Enzyme assays |

| Study 2 | Altered cell signaling leading to changes in apoptosis | Cell culture experiments |

| Study 3 | Dose-dependent effects observed in animal models | In vivo toxicity studies |

Case Study 1: Enzyme Inhibition

In a study focusing on the compound's interaction with cytochrome P450 enzymes, it was found that this compound exhibited significant inhibitory effects. The inhibition was dose-dependent, suggesting potential therapeutic applications in modulating drug metabolism .

Case Study 2: Cellular Impact

Another investigation evaluated the compound's effects on cancer cell lines. The results indicated that low concentrations promoted cell proliferation while higher doses induced apoptosis. This dual effect highlights the importance of dosage in therapeutic contexts .

Toxicological Profile

The compound has been assessed for various toxicological endpoints:

常见问题

Q. What are the common synthetic routes for preparing 1,4-difluoro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of NMR (<sup>19</sup>F and <sup>1</sup>H), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, single crystals are grown via slow evaporation in hexane/ethyl acetate (3:1). The trifluoromethoxy group’s dihedral angle (~90° relative to the benzene ring) is confirmed via X-ray, as seen in analogous compounds .

Q. What are standard protocols for handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store under inert gas (Ar/N2) at 2–8°C to prevent hydrolysis. Avoid contact with strong bases or nucleophiles, which may displace fluorine .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

-

Methodological Answer : The trifluoromethoxy group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to meta positions. In Suzuki-Miyaura couplings, the fluorine atoms at positions 1 and 4 enhance oxidative addition with Pd catalysts (e.g., Pd(PPh3)4). Steric hindrance from the trifluoromethoxy group slows ortho coupling, favoring para products .

-

Reaction Scheme :

this compound + Ar-B(OH)2

→ Pd-catalyzed coupling → 1-Fluoro-4-Ar-2-(trifluoromethoxy)benzene

Q. How can conflicting NMR data for fluorine-containing derivatives be resolved?

- Methodological Answer : Use <sup>19</sup>F-<sup>1</sup>H HOESY to identify spatial proximity between fluorine and protons. For example, coupling constants (JF-H) > 10 Hz indicate ortho fluorine, while smaller values suggest meta positions. Compare with computational models (DFT at B3LYP/6-31G* level) to validate assignments .

Q. What strategies optimize this compound’s use in liquid crystal or OLED material synthesis?

Q. Why does nucleophilic aromatic substitution (SNAr) fail with this compound, and how can it be mitigated?

Q. How to address discrepancies in reported melting points for fluorinated analogs?

- Answer : Purify via recrystallization (hexane/CH2Cl2) and analyze via DSC at 5°C/min. Impurities from incomplete fluorination (e.g., residual Br) lower observed melting points by 10–15°C .

Safety and Compliance

Q. What are the key regulatory considerations for disposing of fluorinated aromatic waste?

- Answer : Neutralize with aqueous NaOH (pH >10) to hydrolyze trifluoromethoxy groups into CO2 and F<sup>−</sup>. Collect fluorides via precipitation with CaCl2 before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。